molecular formula C20H14ClN5O2S2 B6585862 7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1223821-86-0

7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6585862
CAS No.: 1223821-86-0
M. Wt: 455.9 g/mol
InChI Key: VJOXOZKXIFMVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a thiophen-2-yl group at position 2 and a sulfanyl-linked 2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-ylmethyl moiety at position 5. Its structural complexity arises from the fusion of pyrazole, triazine, and oxazole rings, which confers unique electronic and steric properties. Computational studies suggest moderate polarity (dipole moment ~5–7 D) and a HOMO-LUMO gap indicative of kinetic stability (~1.4–1.8 eV), aligning with trends observed in similar fused heterocycles .

Properties

IUPAC Name

7-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S2/c1-11-15(22-19(28-11)12-4-6-13(21)7-5-12)10-30-20-24-23-18(27)16-9-14(25-26(16)20)17-3-2-8-29-17/h2-9H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOXOZKXIFMVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Comparable Compounds

Compound Name Molecular Formula Key Substituents Dipole Moment (D) HOMO-LUMO Gap (eV) Biological Activity
Target Compound C₁₉H₁₄ClN₅O₂S₂ 4-Cl-C₆H₄-oxazole, thiophen-2-yl 6.2 (calculated) 1.6 (calculated) Under investigation
5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one (EA32) C₁₆H₁₀N₆O₂S Phenyl-oxadiazole, thiophen-2-yl 5.8 1.5 Insecticidal (Streptomyces)
Pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine derivatives Varies Triazole extensions 7.1–8.4 1.4–1.7 Anticancer (in silico)
7-Sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CID 2020064) C₉H₆N₄OS₂ Unsubstituted sulfanyl, thiophen-2-yl 4.9 1.8 Not reported

Key Observations :

  • Electronic Profile : The target’s calculated dipole moment (6.2 D) is higher than CID 2020064 (4.9 D), reflecting the electron-withdrawing Cl and methyl groups. This may influence solubility and protein interactions .
  • HOMO-LUMO Gaps : All compounds exhibit narrow energy gaps (~1.4–1.8 eV), suggesting similar redox stability and reactivity under physiological conditions .
Crystallographic and Computational Insights
  • Crystallography : The target compound’s structure may exhibit triclinic symmetry (P̄1), similar to isostructural thiazole derivatives in . Planarity of the pyrazolo-triazine core is expected, with the oxazole substituent inducing slight torsional strain .
  • Docking Studies: Molecular modeling predicts strong binding to cytochrome P450 enzymes due to the thiophene and oxazole motifs, analogous to lanosterol-14α-demethylase inhibition by triazolo-triazines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.